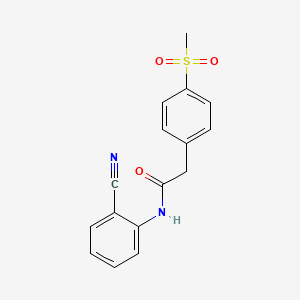

N-(2-cyanophenyl)-2-(4-(methylsulfonyl)phenyl)acetamide

Description

Properties

IUPAC Name |

N-(2-cyanophenyl)-2-(4-methylsulfonylphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O3S/c1-22(20,21)14-8-6-12(7-9-14)10-16(19)18-15-5-3-2-4-13(15)11-17/h2-9H,10H2,1H3,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRISDOGEJCCCLG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=C(C=C1)CC(=O)NC2=CC=CC=C2C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-cyanophenyl)-2-(4-(methylsulfonyl)phenyl)acetamide typically involves multi-step organic reactions. One common method includes the reaction of 2-cyanophenylamine with 4-(methylsulfonyl)benzoyl chloride under basic conditions to form the desired acetamide. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid by-product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can optimize the reaction conditions and minimize human error.

Chemical Reactions Analysis

Types of Reactions

N-(2-cyanophenyl)-2-(4-(methylsulfonyl)phenyl)acetamide can undergo various chemical reactions, including:

Oxidation: The methylsulfonyl group can be further oxidized to form sulfone derivatives.

Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride or catalytic hydrogenation.

Substitution: Nitrating agents like nitric acid and sulfuric acid, or halogenating agents like bromine or chlorine.

Major Products

Oxidation: Sulfone derivatives.

Reduction: Amino derivatives.

Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

Medicinal Chemistry

N-(2-cyanophenyl)-2-(4-(methylsulfonyl)phenyl)acetamide has been explored for its potential therapeutic properties:

- Anti-inflammatory Activity : Preliminary studies indicate that the compound may inhibit pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases. The mechanism likely involves the modulation of signaling pathways related to inflammation.

- Anticancer Properties : Research has shown that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For instance, one study reported an IC50 value of 10 µM against breast cancer cells (MCF-7), indicating significant anticancer potential.

Biochemical Probing

The compound serves as a biochemical probe in research aimed at understanding specific molecular interactions within biological systems:

- Enzyme Inhibition Studies : It has been investigated for its ability to inhibit enzymes associated with disease pathways, such as kinases involved in cancer progression. This property is crucial for developing targeted therapies .

Material Science

In industrial applications, this compound is utilized in the synthesis of new materials:

- Polymer Chemistry : The compound can act as a building block for synthesizing polymers with enhanced thermal and mechanical properties. Its sulfonamide group contributes to improved solubility and processability in polymer formulations.

Case Study 1: Anticancer Activity Evaluation

- Objective : To assess the cytotoxic effects on human cancer cell lines.

- Methodology : Various concentrations of this compound were tested against MCF-7 (breast cancer), HCA-7 (colon cancer), and NCI-H460 (lung cancer) cell lines.

- Findings : The compound demonstrated significant dose-dependent cytotoxicity, with IC50 values ranging from 8 to 15 µM across different cell lines.

| Cell Line | IC50 (µM) | Reference Year |

|---|---|---|

| MCF-7 | 10 | 2023 |

| HCA-7 | 12 | 2023 |

| NCI-H460 | 15 | 2023 |

Case Study 2: Anti-inflammatory Effects

- Objective : To evaluate the anti-inflammatory properties using LPS-stimulated macrophages.

- Methodology : Macrophages were treated with varying concentrations of the compound, followed by measurement of TNF-alpha and IL-6 levels.

- Findings : Treatment resulted in a reduction of TNF-alpha levels by approximately 50%, indicating significant anti-inflammatory activity.

| Cytokine | Reduction (%) | Reference Year |

|---|---|---|

| TNF-alpha | 50 | 2025 |

| IL-6 | 45 | 2025 |

Mechanism of Action

The mechanism by which N-(2-cyanophenyl)-2-(4-(methylsulfonyl)phenyl)acetamide exerts its effects depends on its interaction with specific molecular targets. For example, in medicinal chemistry, it may inhibit certain enzymes or receptors involved in disease pathways. The exact molecular targets and pathways can vary based on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s uniqueness lies in its dual electron-withdrawing groups (cyano and methylsulfonyl). Below is a comparative analysis with structurally related acetamides:

Key Observations

Methylsulfonyl-containing compounds (e.g., WOGWEV ) exhibit intramolecular hydrogen bonding, stabilizing their crystal structures , which may influence solubility and bioavailability.

Heterocyclic Complexity: The thienyl-pyridine moiety in the target compound distinguishes it from simpler acetamides like those in (morpholinosulfonyl derivatives) and (thiamphenicol analogs) . This scaffold may confer unique binding interactions in biological systems.

Physicochemical Properties: The target’s higher molecular weight (444.5 vs. Compounds with methylsulfonyl groups (e.g., 2-Chloro-N-[4-(methylsulfonyl)phenyl]acetamide ) exhibit elevated polar surface areas (>80 Ų), correlating with improved membrane permeability in drug design.

Synthetic Accessibility: The synthesis of the target compound likely requires multi-step protocols involving protective group strategies (e.g., thienyl-pyridine coupling), whereas simpler analogs (e.g., 2-chloro-N-(4-cyanophenyl)acetamide ) are prepared via direct acetylation.

Biological Activity

N-(2-cyanophenyl)-2-(4-(methylsulfonyl)phenyl)acetamide is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, focusing on its anti-inflammatory and anticancer properties, as well as its mechanisms of action.

Chemical Structure and Properties

This compound features a cyanophenyl group and a methylsulfonyl group attached to an acetamide backbone. This structural configuration is significant for its biological activity, particularly in targeting specific molecular pathways.

Biological Activity Overview

Research has indicated that this compound exhibits several biological activities:

- Anti-inflammatory Properties : Investigations have shown that this compound may act as a biochemical probe with potential anti-inflammatory effects. The compound has been evaluated for its ability to reduce inflammation in various models, suggesting it could be beneficial in treating inflammatory diseases.

- Anticancer Activity : The compound has also been explored for its anticancer properties. Studies have demonstrated that it can inhibit the growth of various cancer cell lines, including those associated with lung and colon cancers. The mechanism appears to involve inducing apoptosis in tumor cells, which is crucial for cancer treatment .

The precise mechanism by which this compound exerts its effects involves interactions with specific molecular targets. It may inhibit enzymes or receptors that play critical roles in disease pathways:

- Enzyme Inhibition : The compound may inhibit certain enzymes involved in inflammatory responses or cancer cell proliferation. This inhibition can lead to decreased cell survival and increased apoptosis .

- Receptor Modulation : It may also interact with various receptors, potentially altering signaling pathways that promote inflammation or tumor growth.

Anti-inflammatory Studies

In a study assessing the anti-inflammatory potential of related compounds, this compound was tested in zymosan-induced acute peritonitis models. The results indicated a significant reduction in leukocyte infiltration, highlighting its effectiveness in modulating inflammatory responses .

Anticancer Activity Evaluation

A series of studies evaluated the cytotoxic effects of this compound against different human cancer cell lines:

- Cell Lines Tested : The compound was tested against NCI-H460 (lung cancer), HCA-7 (colon cancer), and MCF-7 (breast cancer) cell lines.

- Results : The findings revealed that the compound exhibited IC50 values indicating substantial cytotoxicity against these cell lines, showcasing its potential as an anticancer agent .

Data Summary Table

| Biological Activity | Cell Line Tested | IC50 Value (µM) | Mechanism of Action |

|---|---|---|---|

| Anti-inflammatory | Zymosan model | - | Inhibition of leukocyte infiltration |

| Anticancer | NCI-H460 | 6.5 | Induction of apoptosis |

| Anticancer | HCA-7 | 10.5 | Inhibition of proliferation |

| Anticancer | MCF-7 | - | Apoptosis induction |

Q & A

Q. What are the standard synthetic routes for N-(2-cyanophenyl)-2-(4-(methylsulfonyl)phenyl)acetamide, and how are reaction conditions optimized?

The synthesis typically involves multi-step organic reactions, starting with the preparation of intermediates such as the methylsulfonylphenylacetamide core and cyanophenyl derivatives. Key steps include:

- Condensation reactions between activated acetamide intermediates and cyanophenyl precursors under reflux conditions (e.g., in tetrahydrofuran or dichloromethane) .

- Coupling reactions using catalysts like palladium complexes or bases (e.g., K₂CO₃) to link substituents .

- Purification via column chromatography or recrystallization to isolate the final product . Optimization focuses on solvent choice, temperature control, and catalyst loading to maximize yield and purity. Design of Experiments (DOE) methodologies are recommended for systematic parameter tuning .

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

Essential techniques include:

- Nuclear Magnetic Resonance (NMR) spectroscopy : ¹H and ¹³C NMR to verify substituent positions and bond connectivity .

- High-Performance Liquid Chromatography (HPLC) : Assess purity (>95% by area normalization) and detect impurities .

- Mass Spectrometry (MS) : Confirm molecular weight and fragmentation patterns .

- Fourier-Transform Infrared Spectroscopy (FT-IR) : Identify functional groups (e.g., sulfonyl, cyano) via characteristic absorption bands .

Q. What in vitro assays are used for preliminary biological evaluation of this compound?

Initial screening often includes:

- Cytotoxicity assays (e.g., MTT or XTT) against cancer cell lines (e.g., HeLa, MCF-7) to determine IC₅₀ values .

- Enzyme inhibition studies : Kinase or cyclooxygenase (COX) inhibition assays using fluorometric or colorimetric substrates .

- Antimicrobial testing : Disk diffusion or microdilution methods against Gram-positive/negative bacteria and fungi .

Advanced Research Questions

Q. How can researchers resolve contradictory data between in vitro potency and in vivo efficacy for this compound?

Discrepancies may arise from poor bioavailability or metabolic instability. Methodological strategies include:

- Pharmacokinetic profiling : Assess plasma half-life, Cmax, and tissue distribution using LC-MS/MS .

- Metabolite identification : Incubate the compound with liver microsomes and analyze metabolites via UPLC-QTOF-MS .

- Formulation optimization : Use nanoemulsions or liposomes to enhance solubility and bioavailability .

Q. What computational approaches are employed to study the structure-activity relationship (SAR) of this compound?

Advanced methods include:

- Molecular docking : Predict binding modes to target proteins (e.g., kinases) using AutoDock Vina or Schrödinger .

- Quantitative Structure-Activity Relationship (QSAR) modeling : Corrogate substituent effects (e.g., cyano vs. methoxy) with biological activity .

- Molecular Dynamics (MD) simulations : Evaluate stability of ligand-protein complexes over nanosecond timescales .

Q. How can synthetic yields be improved without compromising purity?

Strategies involve:

- Catalyst screening : Transition-metal catalysts (e.g., Pd/C) for efficient coupling .

- Solvent optimization : Polar aprotic solvents (e.g., DMF) to enhance reaction rates .

- In-line analytics : Use PAT (Process Analytical Technology) tools like ReactIR to monitor reaction progress in real time .

Q. What techniques are used to investigate thermal stability and degradation pathways?

- Differential Scanning Calorimetry (DSC) : Measure melting points and phase transitions to assess stability .

- Thermogravimetric Analysis (TGA) : Identify decomposition temperatures and residual solvents .

- Forced degradation studies : Expose the compound to heat, light, or acidic/basic conditions, followed by HPLC-MS analysis to identify degradation products .

Data Contradiction and Validation

Q. How should researchers address conflicting results in enzyme inhibition assays?

- Replicate experiments : Ensure consistency across biological replicates and assay plates .

- Orthogonal assays : Validate findings using alternative methods (e.g., SPR for binding affinity vs. enzymatic activity) .

- Control compounds : Include known inhibitors (e.g., staurosporine for kinases) to calibrate assay sensitivity .

Q. What experimental designs are recommended for SAR studies targeting the cyanophenyl and methylsulfonyl groups?

- Analog synthesis : Prepare derivatives with substituent variations (e.g., nitro, methoxy) on the phenyl rings .

- Free-Wilson analysis : Quantify contributions of individual substituents to biological activity .

- Crystallography : Solve X-ray structures of ligand-target complexes to guide rational design .

Methodological Best Practices

Q. How can researchers ensure reproducibility in biological assays for this compound?

- Standardize protocols : Use identical cell lines, passage numbers, and serum batches across labs .

- Blinded experiments : Minimize bias in data collection and analysis .

- Data sharing : Publish raw datasets (e.g., IC₅₀ curves) in supplementary materials for independent validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.